Methyl 12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate
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Overview
Description
Methyl 12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that includes a benzo[a]acridine core, which is known for its planar, heterocyclic nature, allowing it to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of a catalyst such as L-proline in ethanol . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving large-scale reactors, precise temperature control, and efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced acridine derivatives .
Scientific Research Applications
Methyl 12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with DNA and proteins, making it a candidate for drug development.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of this compound primarily involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the normal function of DNA and related enzymes, leading to the inhibition of processes such as DNA replication and transcription . The compound’s planar structure allows it to insert between base pairs of the DNA helix, causing structural changes that can lead to cell death, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Proflavine: An acridine derivative with antibacterial properties.
Uniqueness
Methyl 12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate is unique due to its specific structural features, such as the presence of a methoxyphenyl group and a benzo[a]acridine core. These structural elements contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C28H27NO5 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
methyl 12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-11-oxo-7,8,10,12-tetrahydrobenzo[a]acridine-8-carboxylate |
InChI |
InChI=1S/C28H27NO5/c1-28(2)14-20(31)24-22(16-10-12-19(30)21(13-16)33-3)23-17-8-6-5-7-15(17)9-11-18(23)29-26(24)25(28)27(32)34-4/h5-13,22,25,29-30H,14H2,1-4H3 |
InChI Key |
QGLPRHKQYGMOAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(C1C(=O)OC)NC3=C(C2C4=CC(=C(C=C4)O)OC)C5=CC=CC=C5C=C3)C |
Origin of Product |
United States |
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